

4,6-Dimethyl-2-mercaptopyrimidine chemical properties and structure

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Compound of Interest

Compound Name: 4,6-Dimethyl-2-mercaptopyrimidine

Cat. No.: B146703

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An In-depth Technical Guide to **4,6-Dimethyl-2-mercaptopyrimidine**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of **4,6-Dimethyl-2-mercaptopyrimidine**. The information is intended for professionals in research, development, and pharmaceutical sciences, presenting quantitative data, experimental methodologies, and visual representations of core concepts.

Core Chemical Properties and Structure

4,6-Dimethyl-2-mercaptopyrimidine (CAS No. 22325-27-5) is a heterocyclic organic compound belonging to the pyrimidine family.^{[1][2]} It is characterized by a pyrimidine ring substituted with two methyl groups and a mercapto (thiol) group.^{[1][3]} This substitution pattern, particularly the thiol group, imparts significant reactivity and a broad range of applications, from pharmaceutical synthesis to materials science.^{[4][5]}

The compound exists in a tautomeric equilibrium between the thiol form (4,6-dimethylpyrimidine-2-thiol) and the more stable thione form (4,6-dimethyl-1H-pyrimidine-2-

thione).[2][6][7] In the solid state and in polar solvents, the thione form predominates, a critical consideration for its application in different chemical environments.[6][7][8]

Structural and Physicochemical Data

The key identifiers and physicochemical properties of **4,6-Dimethyl-2-mercaptopyrimidine** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	4,6-dimethyl-1H-pyrimidine-2-thione[2]
Synonyms	4,6-Dimethyl-2-thiopyrimidine, 2-Mercapto-4,6-dimethylpyrimidine[2]
CAS Number	22325-27-5[2]
Molecular Formula	C ₆ H ₈ N ₂ S[2]
Molecular Weight	140.21 g/mol [2]
Appearance	Colorless to light yellow or orange crystalline powder.[1][4]
Odor	Strong, sulfurous[1]
Melting Point	209-216 °C (decomposes)[1][9]
pKa	8.46 ± 0.10 (Predicted)[1]
Solubility	Soluble in water and polar solvents.[1][10]
Canonical SMILES	<chem>CC1=CC(=NC(=S)N1)C</chem> [2]
InChIKey	RAFAYWADRVMWFA-UHFFFAOYSA-N[2]

Tautomerism

The tautomeric equilibrium between the thiol and thione forms is a defining characteristic of this molecule. The thione form is generally more stable, especially in polar environments. This relationship is crucial for understanding its reactivity and spectroscopic properties.[6][7]

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Experimental Protocols

Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

A common and efficient method for the synthesis of **4,6-Dimethyl-2-mercaptopyrimidine** involves the condensation of acetylacetone with thiourea.^{[1][9]} This procedure is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds.^{[1][9]}

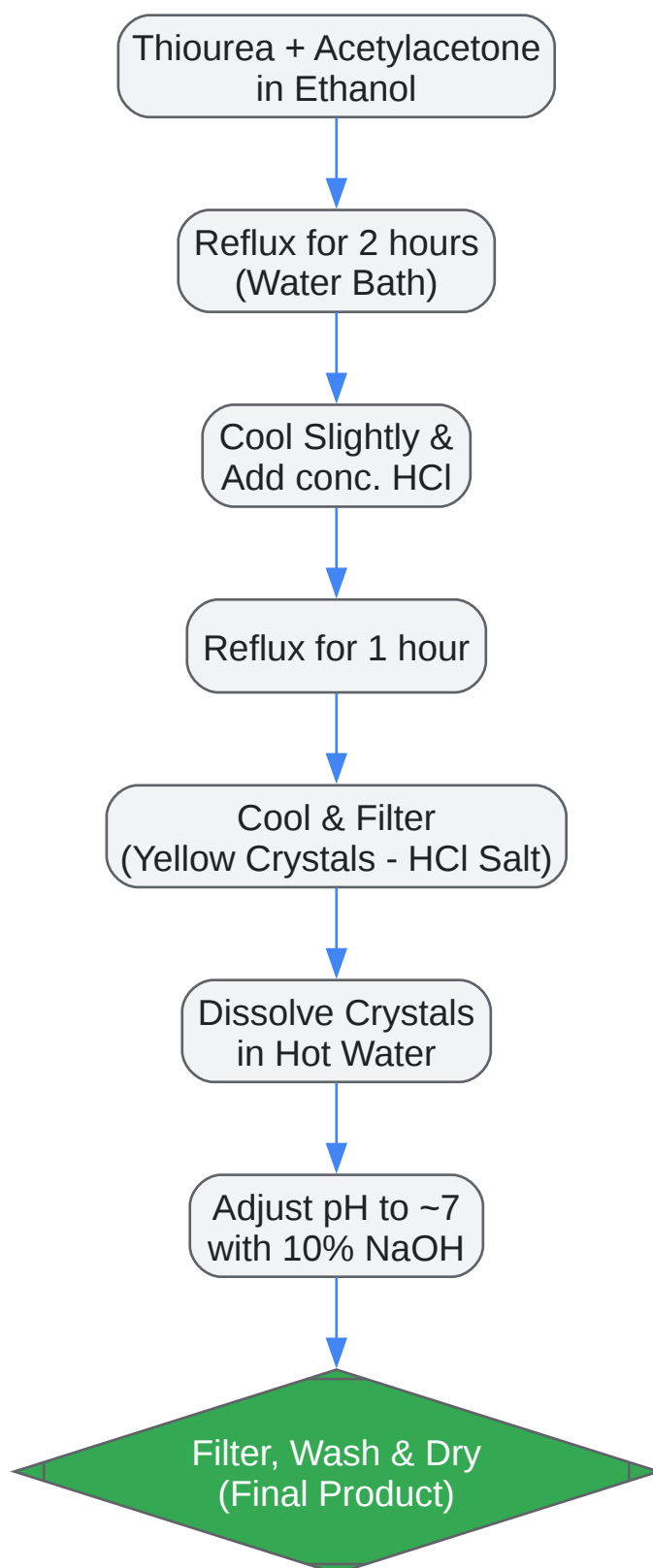
Materials:

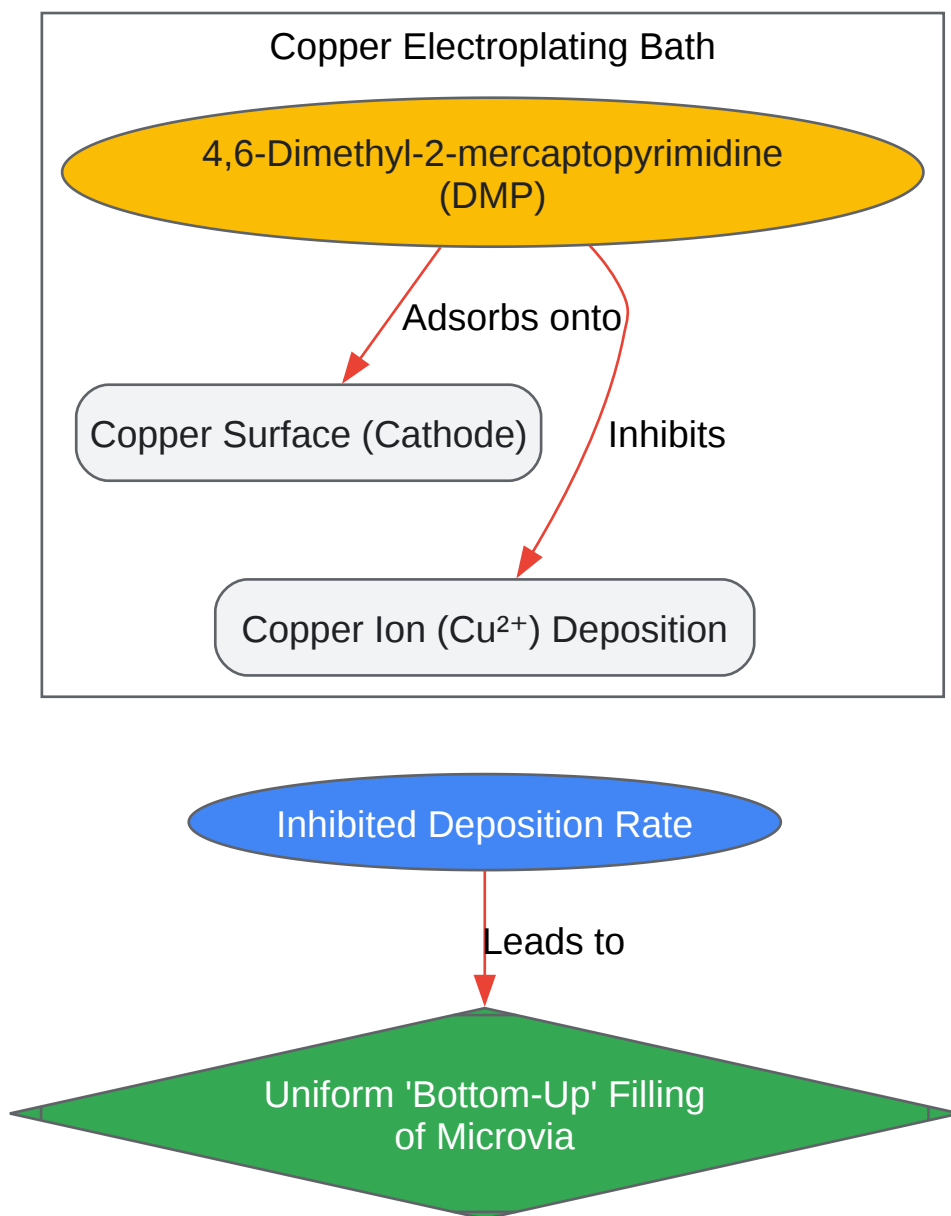
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Acetylacetone ($\text{C}_5\text{H}_8\text{O}_2$)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Concentrated Hydrochloric Acid (HCl)
- 10% Sodium Hydroxide (NaOH) solution
- Reaction flask with reflux condenser, dropping funnel, and water bath

Procedure:

- **Reaction Setup:** In a reaction flask, suspend thiourea (e.g., 19 g, 0.25 mol) and acetylacetone (e.g., 25.8 mL, 0.25 mol) in ethanol (e.g., 125 mL).^{[1][9]}
- **Initial Reflux:** Heat the mixture in a water bath under reflux for approximately 2 hours.
- **Acidification:** After cooling the mixture slightly, add concentrated hydrochloric acid (e.g., 33.5 mL) dropwise via a dropping funnel.
- **Second Reflux:** Continue to heat the mixture under reflux for another hour to ensure the reaction goes to completion. Yellow crystals of the hydrochloride salt intermediate will precipitate.^[1]
- **Isolation of Intermediate:** Cool the reaction mixture and collect the yellow crystals by filtration.

- Neutralization: Dissolve the collected crystals in a minimal amount of hot water (e.g., 40 mL). While stirring, adjust the pH to approximately 7 using a 10% NaOH solution. This neutralizes the hydrochloride salt and precipitates the free base.^{[1][9]}
- Final Product Isolation: A large volume of pale yellow, needle-like crystals of **4,6-dimethyl-2-mercaptopyrimidine** will precipitate.
- Purification: Collect the crystals by filtration, wash with cold water, and dry under a vacuum. The typical yield is around 80%.^{[1][9]}





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